molecular formula C21H22O11 B12324730 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3-dihydrochromen-4-one

2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3-dihydrochromen-4-one

Cat. No.: B12324730
M. Wt: 450.4 g/mol
InChI Key: HNGAZJABJOAMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3-dihydrochromen-4-one is a complex organic compound known for its significant antioxidant properties. It is a derivative of flavonoids, which are widely studied for their potential health benefits, including anti-inflammatory, anti-cancer, and cardiovascular protective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3-dihydrochromen-4-one typically involves multiple steps, starting from simpler phenolic compounds. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups to the phenyl ring.

    Glycosylation: Attachment of the glycoside moiety to the flavonoid structure.

    Cyclization: Formation of the chromenone ring structure.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: Reduction reactions can convert the chromenone structure to dihydro derivatives.

    Substitution: Various substitution reactions can occur on the phenyl and chromenone rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products

Scientific Research Applications

Chemistry

    Antioxidant Studies: Used to study the antioxidant properties and mechanisms of flavonoids.

    Synthetic Chemistry: Serves as a precursor for the synthesis of more complex flavonoid derivatives.

Biology

    Cellular Studies: Investigated for its effects on cellular oxidative stress and signaling pathways.

    Enzyme Inhibition: Studied for its potential to inhibit enzymes involved in oxidative stress and inflammation.

Medicine

    Anti-inflammatory: Potential use in developing anti-inflammatory drugs.

    Anti-cancer: Research on its ability to inhibit cancer cell proliferation and induce apoptosis.

Industry

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. It also modulates signaling pathways related to inflammation and cell survival.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant properties.

    Kaempferol: Known for its anti-inflammatory and antioxidant effects.

    Myricetin: Exhibits strong antioxidant and anti-cancer properties.

Uniqueness

2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3-dihydrochromen-4-one is unique due to its specific glycoside moiety, which enhances its solubility and bioavailability compared to other flavonoids. This structural uniqueness contributes to its potent antioxidant and therapeutic effects.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O11/c1-7-15(25)17(27)19(29)21(30-7)31-9-5-12(24)14-13(6-9)32-20(18(28)16(14)26)8-2-3-10(22)11(23)4-8/h2-7,15,17-25,27-29H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGAZJABJOAMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.